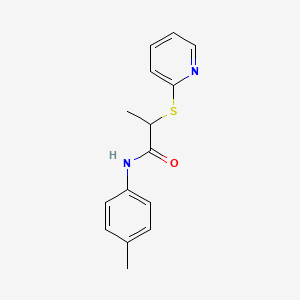

![molecular formula C15H14N4O B4088223 5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4088223.png)

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole

Descripción general

Descripción

“5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole” is a chemical compound with the molecular formula C15H14N4O . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 17 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), and 1 ether(s) (aromatic) .

Molecular Structure Analysis

The molecular structure of “5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole” includes a tetrazole ring attached to a phenyl ring via a methylene bridge that is further connected to a methylphenoxy group .

Physical And Chemical Properties Analysis

The average mass of “5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole” is 266.298 Da, and its monoisotopic mass is 266.116760 Da .

Aplicaciones Científicas De Investigación

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The compound has been explored for its potential as a PPAR agonist . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists are used to treat conditions like diabetes and hyperlipidemia. A synthetic route to related compounds, which are potential agonists for PPARδ/β, has been developed, indicating the relevance of such structures in medical research .

Herbicidal Applications

Research into herbicidal ionic liquids has included compounds structurally similar to “5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole”. These studies focus on the synthesis and characterization of herbicidal ionic liquids for use in agriculture, showcasing the potential of phenoxy compounds in plant protection .

Synthesis of m-Aryloxy Phenols

The compound’s structural framework is useful in the synthesis of m-aryloxy phenols , which are valuable intermediates in organic synthesis. These compounds have applications in various fields, including materials science and pharmaceuticals .

Antitumor Activity

Chloro-substituted analogs of the compound have shown promise as physiologically active substances with antitumor activity . This suggests that modifications of the “5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole” structure could lead to new cancer treatments .

Pharmaceutical Solvents

The compound’s derivatives could be used as solvents in pharmaceutical preparations. Their unique properties allow for the dissolution of biopolymers, which is crucial in drug formulation and delivery .

Bioavailability Enhancement

Modifications of the compound have the potential to enhance the bioavailability of pharmaceuticals. By converting these compounds into ionic liquids, their solubility and absorption rates can be improved, which is beneficial for drug efficacy .

Catalysis

The structural motifs present in “5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole” are relevant in catalysis. They can be used to develop new catalysts for chemical reactions, which is a critical aspect of chemical manufacturing .

Material Science

Compounds with similar structures have been used in the development of new materials. Their properties can be tailored for specific applications, such as conductive polymers or components in electronic devices .

Propiedades

IUPAC Name |

5-[(4-methylphenoxy)methyl]-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-12-7-9-14(10-8-12)20-11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOHMVMCZWHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B4088149.png)

![2,5-bis(4-chlorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088155.png)

![3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4088159.png)

![2,4-dichloro-N-{1-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088166.png)

![N-(4-methylphenyl)-2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)propanamide](/img/structure/B4088174.png)

![N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088184.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088203.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)

![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)

![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)